Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Overview
Description
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a chloro substituent at the 6-position, a methylthio group at the 3-position, and a carboxylate ester at the 5-position, making it a unique and versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Chlorination: The indole derivative undergoes chlorination at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Methylthiolation: The chlorinated intermediate is then reacted with a methylthiolating agent, such as methylthiol or dimethyl disulfide, to introduce the methylthio group at the 3-position.
Esterification: Finally, the carboxylate ester is introduced at the 5-position through esterification using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated indole derivatives.
Substitution: Amino or thio-substituted indole derivatives.
Scientific Research Applications
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-1H-indole-5-carboxylate: Lacks the methylthio group at the 3-position.
Methyl 3-(methylthio)-1H-indole-5-carboxylate: Lacks the chloro group at the 6-position.
Methyl 6-chloro-3-(methylthio)-1H-indole: Lacks the carboxylate ester at the 5-position.
Uniqueness
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is unique due to the presence of all three functional groups (chloro, methylthio, and carboxylate ester) on the indole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-chloro-3-methylsulfanyl-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-15-11(14)6-3-7-9(4-8(6)12)13-5-10(7)16-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIOIQKLBHHYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C(=CN2)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634747 | |
Record name | Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309915-20-6 | |
Record name | Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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